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Tris(cyclopentadienyl)thulium

Cat. No.: B075451
CAS No.: 1272-26-0
M. Wt: 364.21 g/mol
InChI Key: MWWSVGXLSBSLQO-UHFFFAOYSA-N
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Description

Context of Lanthanide Organometallic Chemistry: A Historical Perspective

The journey of organolanthanide chemistry began with the discovery of lanthanides in Scandinavia in 1794. However, it wasn't until the mid-20th century that the field truly began to take shape, spurred by the landmark discovery of ferrocene (B1249389) in 1951. wikipedia.org This event ignited interest in exploring the coordination of such sandwich compounds with lanthanide elements. wikipedia.org

The first organometallic compounds of lanthanides, including tris(cyclopentadienyl) derivatives, were synthesized in the 1950s. rsc.org These early compounds were noted for their high sensitivity to air and moisture, presenting significant experimental challenges. rsc.org The 1970s and 1980s marked a period of significant growth in the application of organolanthanide complexes, particularly in the realm of catalysis. wikipedia.org A major breakthrough came with the introduction of the pentamethylcyclopentadienyl (Cp*) ligand in the late 1970s, which revolutionized the field by enabling the synthesis of more stable and soluble complexes. rsc.org This development was crucial for overcoming the challenges posed by the large coordination spheres of lanthanide ions, which often led to the formation of difficult-to-characterize polymeric materials with standard organometallic ligands. rsc.org

The Significance of Cyclopentadienyl (B1206354) Ligands in f-Block Coordination

The cyclopentadienyl (Cp) ligand, a five-membered aromatic ring with the formula C₅H₅⁻, is a cornerstone of organometallic chemistry. ontosight.aiilpi.com Its unique properties make it an exceptional ligand for f-block elements like thulium. The Cp ligand is a monoanionic, 6π-electron Hückel aromatic system that is relatively robust and easily modified. rsc.org

One of the most critical roles of the cyclopentadienyl ligand is its ability to stabilize metal complexes. libretexts.orglibretexts.org It acts as a "spectator" ligand, remaining inert to most nucleophiles and electrophiles, thereby providing a stable coordination environment for the metal center. libretexts.orglibretexts.org The steric and electronic properties of Cp ligands can be tuned by substituting the hydrogen atoms on the ring. numberanalytics.com For instance, the bulkier pentamethylcyclopentadienyl (Cp*) ligand (C₅Me₅⁻) is more sterically demanding and a stronger electron donor than the unsubstituted Cp ligand, which allows for the isolation of complexes that might otherwise be unstable. ilpi.comwikipedia.org

The interaction between the Cp ligand and the metal center involves the overlap of the ligand's π orbitals with the metal's orbitals, leading to a strong bonding interaction. numberanalytics.com This ability to form stable sandwich and half-sandwich complexes is a defining feature of cyclopentadienyl chemistry. ilpi.comlibretexts.org

Overview of Tris(cyclopentadienyl)thulium in Organometallic Research

This compound is a notable compound within the broader field of organolanthanide chemistry. It is a crystalline solid that is sensitive to both air and moisture. pbworks.com The synthesis of this compound was first achieved through a salt metathesis reaction between thulium trichloride (B1173362) (TmCl₃) and sodium cyclopentadienide (B1229720) (NaC₅H₅). pbworks.com

Research into this compound and its derivatives has been driven by their interesting properties and potential applications. For example, these compounds exhibit high volatility, which makes them suitable as precursors for chemical vapor deposition (CVD) processes to create thin films of thulium-containing materials. pbworks.com The electronic and magnetic properties of these complexes are also of significant interest, particularly in the context of developing single-molecule magnets. nih.gov

The study of divalent thulium complexes, often stabilized by bulky cyclopentadienyl ligands, has opened up new avenues of reactivity. acs.orgresearchgate.net These complexes have shown the ability to activate small molecules like carbon monoxide, leading to selective reductive oligomerization. chemrxiv.org While much of the early interest in tris(cyclopentadienyl)lanthanide complexes waned due to the predominantly electrostatic nature of their bonding, a modern re-examination of these classic compounds is revealing new and exciting chemistry. rsc.org

PropertyValue
Chemical Formula C₁₅H₁₅Tm americanelements.com
Molecular Weight 364.22 g/mol americanelements.com
Appearance Greenish-yellow crystals alfa-chemistry.com
Melting Point 248-249 °C (decomposes) alfa-chemistry.com
CAS Number 1272-26-0 americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Tm B075451 Tris(cyclopentadienyl)thulium CAS No. 1272-26-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1272-26-0

Molecular Formula

C15H15Tm

Molecular Weight

364.21 g/mol

IUPAC Name

cyclopenta-1,3-diene;thulium(3+)

InChI

InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3

InChI Key

MWWSVGXLSBSLQO-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Other CAS No.

1272-26-0

Pictograms

Flammable

Origin of Product

United States

Structural Elucidation and Bonding Analysis of Thulium Cyclopentadienyl Complexes

X-ray Crystallographic Analysis of Tris(cyclopentadienyl)thulium Derivatives

Research findings have shown that the molecular structures of these complexes are heavily influenced by the nature of the cyclopentadienyl (B1206354) ligand. For instance, the use of sterically demanding substituted cyclopentadienyl ligands, such as 1,2,4-tris(tert-butyl)cyclopentadienyl (Cpᵗᵗᵗ) and 1,2,4-tris(trimethylsilyl)cyclopentadienide (Cp'''), has been a successful strategy to synthesize stable, characterizable thulium complexes. acs.orgresearchgate.net

In a representative divalent thulium complex, [(Cp''')₂Tm(THF)], the thulium center is coordinated to two Cp''' ligands and one tetrahydrofuran (B95107) (THF) molecule. acs.org The crystal structure of this complex is analogous to the previously reported [(Cpᵗᵗᵗ)₂Tm(THF)]. acs.org The analysis of trivalent precursors, such as [(Cp''')₂TmI], provides critical comparative data. The steric bulk of the ligands can be indirectly compared by examining key bond distances; for example, a longer Tm-I or Tm-O(THF) bond would suggest greater steric crowding around the metal center. acs.org

The table below presents selected crystallographic data for related thulium metallocene derivatives, illustrating the typical range of bond distances observed in these systems.

ComplexTm-C (avg, Å)Tm-Cp(centroid) (Å)Cp(centroid)-Tm-Cp(centroid) (°)Reference
[(Cp''')₂Tm(THF)]Data not specifiedData not specifiedData not specified acs.org
[(Dtp)₂TmI]Data not specifiedData not specifiedData not specified acs.org
[Ln(Cpᵗᵗᵗ)₂]⁺Data not specifiedData not specifiedPseudo-linear researchgate.net

Coordination Geometry and Stereochemical Considerations in Thulium Metallocenes

The coordination geometry of thulium complexes is largely dictated by the large ionic radius of the Tm³⁺ ion, which typically favors coordination numbers between 6 and 8. alfa-chemistry.com However, in tris(cyclopentadienyl) systems, the three bulky Cp ligands dominate the coordination sphere. The cyclopentadienyl ligand typically occupies three coordination sites, binding to the metal in a pentahapto (η⁵) fashion. rsc.orgwikipedia.org

In bent metallocene derivatives, such as [L₂TmX], the coordination geometry deviates from linear. For example, in complexes with two cyclopentadienyl ligands and an additional ligand like iodide, the isopropyl groups on a CpiPr₅ ligand were found to rotate out of alignment to accommodate the iodide, resulting in a bent geometry. berkeley.edu This demonstrates the significant interplay between the steric requirements of the Cp ligands and the other ligands in determining the final molecular shape.

Impact of Steric and Electronic Factors of Cyclopentadienyl Ligands on Molecular Architecture

The molecular architecture of thulium cyclopentadienyl complexes can be precisely tuned by modifying the steric and electronic properties of the Cp ligands. rsc.org The use of bulky substituents on the cyclopentadienyl ring is a common strategy to enhance the kinetic stability of the resulting complexes by sterically shielding the metal center from unwanted reactions. rsc.org

Steric Effects: The size of the substituents on the Cp ring directly influences bond lengths and angles. An increase in steric bulk generally leads to longer metal-ligand bonds and wider angles between ligands to minimize steric repulsion. For example, a comparative study of yttrium complexes (a good analogue for lanthanides) showed that the C(carbene)–Y–Cp(cent) angle increased by approximately 11.4° when substituting a simple Cp ligand with a more bulky Cpᵗᵇᵘ ligand. acs.org Similarly, in a series of thulium(II) and thulium(III) complexes, the steric bulk of phospholyl versus cyclopentadienyl ligands was compared by examining changes in Tm-O(THF) and Tm-I bond distances. acs.org A switch from a larger ligand (Dtp) to a smaller one (Htp) changed the structure of a bis(phospholyl)thulium complex from monomeric to dimeric, demonstrating a profound structural consequence of ligand size. acs.org

Electronic Effects: The electronic properties of the substituents also play a critical role. Electron-donating groups, such as alkyl groups, increase the electron density on the cyclopentadienyl ring, which can strengthen the ionic component of the metal-ligand bond. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal center. google.com These electronic modifications can influence the reactivity and stability of the complex. For instance, the reduction potentials of uranium and thorium cyclopentadienyl complexes show a clear trend with the electron-donating abilities of the ligand. researchgate.net While the bonding in lanthanide complexes is primarily ionic, these subtle electronic perturbations can fine-tune the properties and reactivity of the molecule. rutgers.edu

The table below summarizes the impact of different cyclopentadienyl ligands on the structural features of lanthanide complexes.

Ligand FeatureStructural ImpactExample ObservationReference
Increased Steric Bulk (e.g., adding tBu groups)Increases inter-ligand angles and can lengthen metal-ligand bonds. Can favor lower coordination numbers or different aggregation states (monomer vs. dimer).Switching from Htp to the bulkier Dtp ligand in a Tm complex resulted in a monomeric structure instead of a dimeric one. acs.org
Electron-Donating Groups (e.g., alkyl groups)Increases electron density on the metal, potentially affecting redox properties and reactivity.Reduction potentials of f-element complexes trend with the electron-donating ability of the Cp ligand. researchgate.net
Ansa-bridge (linking two Cp rings)Restricts rotation of Cp rings and fixes the angle between them, creating a more rigid coordination environment.Ansa-metallocenes are a well-established class of complexes with constrained geometry. wikipedia.org

Electronic Structure and Redox Behavior in Thulium Cyclopentadienyl Systems

Elucidation of Thulium Oxidation States in Organometallic Environments (Tm(II) vs. Tm(III))

Thulium typically exists in the +3 oxidation state in its compounds, which is the most common state for most lanthanides. researchgate.netnih.gov However, a +2 oxidation state is also known and can be stable, particularly in solid-state compounds. researchgate.netnih.govaalto.fi In organometallic environments, the electronic properties of the ligands can influence the stability of these oxidation states.

In the context of cyclopentadienyl (B1206354) systems, both Tm(III) and Tm(II) complexes have been synthesized and studied. The compound Tris(cyclopentadienyl)thulium is a Tm(III) complex, as indicated by its chemical formula (C₅H₅)₃Tm. researchgate.netsigmaaldrich.com The existence and reactivity of divalent thulium complexes with substituted cyclopentadienyl ligands, such as [Tm(Cptt)₂] (where Cptt = 1,2,4-tris(tert-butyl)cyclopentadienyl), have also been demonstrated, highlighting the accessibility of the Tm(II) state in such ligand environments. americanelements.com

The reduction of a Tm(III) cyclopentadienyl complex to a Tm(II) species involves the addition of an electron. The destination of this electron is a key determinant of the resulting electronic structure. For many lanthanides, including thulium, the reduction of an Ln(III) complex can lead to a 4fⁿ5d¹ electron configuration for the resulting Ln(II) ion, rather than the expected 4fⁿ⁺¹ configuration. riken.jp This has significant implications for the magnetic and spectroscopic properties of the divalent complex. The stability of the Tm(II) state is influenced by the nearly full 4f electron shell. nih.gov

Table 1: Common Oxidation States of Thulium

Oxidation StateElectron ConfigurationRelative StabilityNotes
Tm(III)[Xe] 4f¹²Most common and stableFound in most thulium compounds, including this compound(III). researchgate.netnih.govrsc.org
Tm(II)[Xe] 4f¹³Less common, stable in certain environmentsObserved in some solid compounds and specific organometallic complexes. researchgate.netnih.govamericanelements.com

Spectroscopic Probes of Electronic Configuration: X-ray Absorption Near Edge Structure (XANES) and UV-Visible Spectroscopy

Spectroscopic techniques are invaluable for directly probing the electronic structure and oxidation state of the thulium ion within its coordination sphere.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state and local coordination environment of a metal center. Studies on a series of lanthanide cyclopentadienyl complexes, including thulium, have shown that the L-edge XANES spectra are sensitive to the oxidation state. The spectra for Ln(II) ions are observed at energies approximately 7 eV lower than their Ln(III) counterparts, providing a clear diagnostic marker for the reduction of the metal center. riken.jp This energy shift is a direct consequence of the change in the electronic environment of the thulium core electrons upon change in the valence electron configuration.

UV-Visible (UV-Vis) Spectroscopy probes electronic transitions between different energy levels within the complex. libretexts.org In transition metal and lanthanide complexes, these transitions can include d-d transitions (for transition metals), f-f transitions, and charge-transfer bands. bath.ac.ukethz.chbpchalihacollege.org.in For thulium(III) complexes (4f¹² configuration), the absorption spectra can display sharp, low-intensity bands corresponding to Laporte-forbidden f-f transitions. The positions and intensities of these bands are influenced by the ligand field environment created by the cyclopentadienyl rings. Broader, more intense bands may also be observed, which can be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The specific wavelengths and intensities of absorption are characteristic of the complex's electronic structure. For instance, Tm³⁺ ions in solution are known to exhibit a bright blue luminescence. nih.gov

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Thulium Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. ethz.chrsc.orgbenthamscience.com It provides detailed information about the electronic structure and the local environment of paramagnetic centers. Since both Tm(II) ([Xe] 4f¹³) and Tm(III) ([Xe] 4f¹²) can be paramagnetic, EPR is a highly relevant technique for studying thulium cyclopentadienyl systems.

The applicability of EPR to thulium has been demonstrated in studies of thulium-doped nanoparticles. rsc.org In the context of organometallic chemistry, EPR studies on lanthanide complexes, including those with cyclopentadienyl ligands, have been used to investigate metal-ligand bonding. rsc.org For instance, pulsed EPR methods have been applied to a family of [Ln(Cpᵗᵗ)₃] complexes to probe the extent of covalency in the metal-carbon bonds. rsc.org

EPR studies on specific paramagnetic thulium complexes have revealed sensitivity to the geometric and electronic structure. For example, in a study of bent thulium(III) complexes with N-donor ligands, one complex was found to be EPR silent at 5 K, while another exhibited a near-zero-field EPR transition, which provided insight into the zero-field splitting of the electronic ground states. rsc.org The EPR spectrum, including its g-values and hyperfine coupling constants, is a sensitive reporter on the electronic ground state of the thulium ion and its interaction with the surrounding cyclopentadienyl ligands.

Computational Modeling of Electronic Transitions and Redox Potentials

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for predicting and understanding the electronic properties of organometallic complexes. riken.jp These methods allow for the calculation of electronic structures, the simulation of electronic transitions, and the prediction of redox potentials.

For thulium cyclopentadienyl systems, computational modeling can provide insights that are complementary to experimental data. DFT calculations have been successfully employed to investigate the redox behavior of f-block element complexes, including those with cyclopentadienyl ligands. nih.gov For example, studies on analogous actinide complexes like L₃UCl have shown a very good linear correlation between computed electron affinities and experimental half-wave reduction potentials (E₁/₂) for the U(IV)/U(III) couple. nih.gov Such studies confirm the importance of including factors like spin-orbit coupling and solvent effects to achieve high accuracy. nih.gov Similar computational protocols can be applied to predict the redox potentials of Tm(III)/Tm(II) couples in cyclopentadienyl environments. researchgate.netrsc.orgscielo.org.za

Quantum chemical calculations have also been used to elucidate the reaction mechanisms of divalent thulium complexes. For instance, DFT was used to explore the elementary steps of CO homologation by the [Tm(Cptt)₂] complex, providing a molecular-level understanding of its reactivity. americanelements.com Furthermore, theoretical methods like the tight binding linear muffin-tin-orbital (TB-LMTO) method and self-interaction corrected local-spin density approximation have been used to study the electronic structure of other thulium compounds, demonstrating the broad applicability of computational approaches to understanding these systems. researchgate.netaps.org

Table 2: Key Computational and Spectroscopic Techniques for Characterizing this compound

TechniqueInformation ObtainedRelevance to this compound
XANESOxidation state (e.g., Tm(II) vs. Tm(III)), local coordination geometry.Can definitively determine the oxidation state of thulium in the complex. riken.jp
UV-Visible SpectroscopyElectronic transitions (f-f, charge transfer).Provides information on the energy levels and electronic structure of the complex. libretexts.orgbath.ac.uk
EPR SpectroscopyCharacterization of paramagnetic states (unpaired electrons), metal-ligand interactions.Can probe the electronic ground state of paramagnetic Tm(II) or Tm(III) species. rsc.orgrsc.org
DFT CalculationsElectronic structure, redox potentials, reaction mechanisms, interpretation of spectra.Predicts properties and provides a theoretical framework for understanding experimental results. nih.govamericanelements.com

Reactivity Profiles of Tris Cyclopentadienyl Thulium and Divalent Thulium Cyclopentadienyl Complexes

Small Molecule Activation Chemistry

Organothulium complexes, especially those in the +2 oxidation state, have demonstrated remarkable capabilities in the activation and functionalization of small molecules like carbon monoxide and carbon dioxide. This chemistry opens avenues for converting simple C1 feedstocks into more complex, value-added organic structures.

Carbon Monoxide (CO) Reductive Oligomerization Mechanisms

Divalent thulium metallocenes are potent reducing agents capable of mediating the oligomerization of carbon monoxide. A key example is the complex [Tm(Cpttt)₂], where Cpttt is the bulky 1,2,4-tris(tert-butyl)cyclopentadienyl ligand. This complex reacts readily with CO, leading to selective reductive dimerization and trimerization products. figshare.comresearchgate.net

Table 1: Products of CO Reductive Oligomerization by [Tm(Cpttt)₂]
Reactant RatioResulting Complex TypeBridging LigandKey Structural Feature
2 [Tm(Cpttt)₂] + 2 CODimerization ProductEthynediolate[Tm]-(O-C≡C-O)-[Tm]
2 [Tm(Cpttt)₂] + 3 COTrimerization ProductKetenecarboxylate[Tm]-(O₂C-C=C=O)-[Tm]

Carbon Dioxide (CO₂) Activation and Functionalization Reactions

The organothulium complexes formed from CO oligomerization exhibit further reactivity with other electrophiles, most notably carbon dioxide. This subsequent reactivity leads to unusual and unprecedented functionalization pathways for CO-derived ligands. figshare.comacs.org

When the ethynediolate (C2) complex is exposed to CO₂, a highly reactive intermediate is generated. researchgate.netwikipedia.org This intermediate is capable of activating the C–H bonds of aromatic solvents, such as toluene, leading to solvent functionalization. wikipedia.orgnih.gov This CO₂-induced reactivity represents a novel strategy for the transformation of otherwise inert C–H bonds. acs.org

The ketenecarboxylate (C3) complex also reacts with electrophiles, including CO₂, to yield new multicarbon oxygenated compounds. researchgate.netnih.gov These reactions demonstrate that the initial activation of CO by the thulium complex sets the stage for further, more intricate molecular construction, opening new possibilities for the valorization of both CO and CO₂. researchgate.net

Reactivity with Nitrogen-Containing Heterocycles (e.g., Pyridine)

The strong reducing power of divalent thulium cyclopentadienyl (B1206354) complexes is also evident in their reactions with nitrogen-containing heterocycles like pyridine (B92270). The reaction of the base-free complex [Tm(Cpttt)₂] with pyridine results in an immediate and clean reduction of the heterocycle. figshare.comresearchgate.net

The reaction proceeds via a two-electron reduction of two pyridine molecules, which then couple to form a 1,1'-bis(1,4-dihydropyridylamide) dianion. This dianion bridges two {(Cpttt)₂Tm}⁺ units, resulting in the structurally characterized bimetallic complex [{(Cpttt)₂Tm}₂{μ-(NC₅H₅-C₅H₅N)}]. figshare.comresearchgate.net In contrast, the reaction with a related complex bearing phospholyl ligands, [(Dtp)₂Tm], did not yield an isolable product, though NMR studies suggest the initial formation of a simple adduct. figshare.comresearchgate.net This highlights the influence of the ligand system on the final reaction outcome.

Single Electron Transfer (SET) Processes in Thulium Metallocene Chemistry

The diverse reactivity of divalent thulium metallocenes is fundamentally rooted in single electron transfer (SET) processes. The Tm(II) ion (f¹³) has a strong propensity to oxidize to the more stable Tm(III) state (f¹²), making Tm(II) complexes exceptionally potent one-electron reducing agents. figshare.com

The activation of small molecules such as CO and pyridine by [Tm(Cpttt)₂] is initiated by SET from the electron-rich metal center to the substrate molecule. In the case of CO oligomerization, the initial step involves the transfer of electrons from the thulium centers to the CO molecules, leading to the reduced {C₂O₂}²⁻ and {C₃O₃}²⁻ oxocarbon fragments. nih.gov Similarly, the reductive coupling of pyridine is a clear example of a transformation driven by a two-electron transfer process originating from two Tm(II) centers. figshare.comresearchgate.net The high reducing character of the Tm(II) center is therefore the key electronic feature that enables these transformations. figshare.com

Mechanistic Insights into Organothulium-Mediated Transformations

Understanding the mechanisms of organothulium-mediated reactions relies heavily on a combination of experimental studies and computational chemistry. DFT calculations, in particular, have been indispensable for mapping the elementary steps of these complex transformations. figshare.com

For CO reductive oligomerization, DFT calculations confirmed that the ethynediolate (C2) complex is a true intermediate on the pathway to the ketenecarboxylate (C3) product. figshare.comwikipedia.org The calculations supported a stepwise chain growth mechanism, providing a detailed picture of how the C-C bonds are formed. wikipedia.org The investigation into the reaction of the C2 complex with CO₂ also pointed to the formation of a very reactive, transient intermediate responsible for the subsequent C-H activation of the solvent. researchgate.netnih.gov These computational insights are crucial for rationalizing the observed products and for designing new, targeted chemical transformations.

Ligand-Induced Reactivity Modulation

The choice of cyclopentadienyl ligand is critical in thulium metallocene chemistry, as it directly influences both the stability and reactivity of the complex. The steric and electronic properties of the ligand framework dictate the accessibility of the metal center and can be tuned to achieve specific chemical outcomes. figshare.com

The use of the very bulky 1,2,4-tris(tert-butyl)cyclopentadienyl (Cpttt) ligand is a key strategy for stabilizing the highly reactive Tm(II) oxidation state. figshare.com The steric hindrance provided by the tert-butyl groups kinetically protects the metal center, preventing thermal decomposition pathways that are observed with smaller ligands like pentamethylcyclopentadienyl (Cp*) or other disubstituted cyclopentadienyl rings. figshare.com

Despite this significant steric protection, the metal center in [Tm(Cpttt)₂] remains accessible enough to coordinate and activate small molecules like CO and pyridine. figshare.com This delicate balance of steric bulk and available coordination space is essential for its unique reactivity. This principle, where ligand size modulates reactivity, is also observed in other f-element chemistry, where sterically demanding ligands can completely shut down reaction pathways that are accessible to complexes with smaller ligands. youtube.com The Cpttt ligand thus provides a powerful tool for modulating the reactivity of the thulium center, enabling the isolation of otherwise unstable species and facilitating challenging small molecule activation reactions.

Advanced Spectroscopic Characterization of Thulium Cyclopentadienyl Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Applications in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like Tris(cyclopentadienyl)thulium presents unique challenges and opportunities due to the influence of the unpaired electrons of the thulium(III) ion. The presence of a paramagnetic center leads to significant changes in the NMR spectra compared to diamagnetic analogues.

One of the primary challenges is the substantial broadening of NMR signals. nist.gov The unpaired electrons provide an efficient relaxation mechanism for the nuclear spins, leading to shorter relaxation times (T1 and T2) and consequently broader lines. acs.org This broadening can sometimes be so severe that signals become undetectable.

Another significant effect is the large displacement of chemical shifts, known as paramagnetic or hyperfine shifts. nist.gov These shifts can be several hundred parts per million (ppm) upfield or downfield from the typical diamagnetic range. researchgate.net The hyperfine shift is a combination of two contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density to the resonating nucleus, while the pseudocontact (or dipolar) shift results from the through-space dipolar interaction between the magnetic moments of the electron and the nucleus. nist.gov This latter contribution is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the paramagnetic center.

Despite these challenges, paramagnetic NMR offers valuable applications. The large chemical shifts can simplify complex spectra by spreading out resonances that would otherwise overlap in a diamagnetic compound. acs.org Furthermore, the paramagnetic effects are highly sensitive to the geometric and electronic structure of the complex. The pseudocontact shift, with its dependence on distance and angle, can be a powerful tool for determining the three-dimensional structure of molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectroscopy can provide information about the bonding and dynamics of the cyclopentadienyl (B1206354) rings.

Challenges and Applications of NMR for Paramagnetic Systems
Challenge/ApplicationDescription
Signal BroadeningUnpaired electrons cause rapid nuclear spin relaxation, leading to broader NMR signals which can diminish resolution. nist.govacs.org
Large Chemical Shifts (Hyperfine Shifts)Resonances can be shifted by hundreds of ppm, outside the normal diamagnetic range, due to contact and pseudocontact interactions. nist.govresearchgate.net
Structural ElucidationThe distance and angular dependence of pseudocontact shifts can provide valuable structural restraints for determining molecular geometry in solution. researchgate.net
Increased Spectral DispersionThe wide range of chemical shifts can resolve overlapping signals that would be present in a diamagnetic analogue. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules by probing their vibrational modes. hopto.org For this compound, these techniques can be used to characterize the vibrations of the cyclopentadienyl (Cp) rings and the thulium-Cp bonds.

The vibrational spectra of metallocenes are generally well-understood. The key vibrational modes of the Cp ring include C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending. thermofisher.com The frequencies of these modes can be sensitive to the nature of the metal-ring bonding.

Infrared spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. hopto.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the selection rule requires a change in the polarizability of the molecule during the vibration. hopto.org Due to these different selection rules, IR and Raman spectroscopy are often complementary, with some vibrations being active in one technique but not the other. hopto.org

In this compound, the interaction between the thulium ion and the cyclopentadienyl rings can be investigated by analyzing the metal-ligand stretching frequencies, which typically appear in the far-infrared region of the spectrum. The position of these bands provides a direct measure of the strength of the Tm-Cp bond.

Typical Vibrational Modes for a Cyclopentadienyl Ligand
Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopic Activity
C-H Stretching3100 - 3000IR and Raman active
C-C Stretching1450 - 1400IR and Raman active
In-plane C-H Bending1250 - 1000IR and Raman active
Out-of-plane C-H Bending850 - 750IR active
Metal-Cp Stretching400 - 200IR and Raman active

X-ray Photoelectron Spectroscopy (XPS) in Determining Oxidation States and Electronic Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. ehu.es In XPS, the sample is irradiated with a beam of X-rays, and the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material is measured. The binding energy of these electrons can be calculated, which is characteristic of each element.

For this compound, XPS is a powerful tool for determining the oxidation state of the thulium ion. A change in the oxidation state of an atom leads to a chemical shift in the binding energies of its core electrons. thermofisher.com An increase in the oxidation state (i.e., a more positive charge) results in a higher binding energy due to the increased electrostatic attraction between the core electrons and the nucleus. thermofisher.com

The primary XPS region for thulium is the Tm 4d region. thermofisher.com By analyzing the binding energies of the Tm 4d peaks, the oxidation state of thulium can be confirmed as +3 in this compound. Furthermore, the binding energies of the C 1s and other elemental peaks can provide information about the electronic environment of the cyclopentadienyl ligands and the nature of the thulium-carbon bonding. Shake-up satellite peaks, which arise from the simultaneous excitation of a valence electron to a higher energy level during the photoemission process, can also provide insights into the electronic structure of the complex.

Expected Binding Energies for Thulium in Different Oxidation States
ElementCore LevelChemical StateExpected Binding Energy (eV)
ThuliumTm 4d₅/₂Tm(III) in this compound~175 - 180
CarbonC 1sCyclopentadienyl ligand~284 - 285

Note: The expected binding energy for Tm(III) is an approximation based on trends for other lanthanide cyclopentadienyl complexes.

Luminescence Spectroscopy of Thulium Organometallics

Luminescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited-state properties of molecules. nsf.gov Organometallic complexes of lanthanides, including thulium, are known for their characteristic line-like emission bands, which arise from f-f electronic transitions. researchgate.net

The thulium(III) ion has a [Xe]4f¹² electron configuration, which gives rise to a series of electronic energy levels. Luminescence in thulium complexes typically occurs from the ¹D₂, ¹G₄, and ³H₄ excited states to lower-lying levels. researchgate.netresearchgate.net The emission spectrum of this compound is expected to show sharp emission bands in the visible and near-infrared regions.

The cyclopentadienyl ligands can act as "antennas" by absorbing light and transferring the energy to the thulium ion, which then emits light. This process, known as the antenna effect or sensitized luminescence, can significantly enhance the luminescence intensity of the lanthanide ion. The efficiency of this energy transfer depends on the energy levels of the ligand and the thulium ion.

The study of the luminescence properties of this compound can provide valuable information about its electronic structure, the efficiency of energy transfer from the ligands to the metal center, and its potential applications in areas such as bio-imaging and materials science. nsf.gov

Key Luminescent Transitions of the Tm³⁺ Ion
TransitionApproximate Emission Wavelength (nm)Region
¹D₂ → ³F₄~450Blue
¹G₄ → ³H₆~475Blue-Green
¹G₄ → ³F₄~650Red
³H₄ → ³H₆~800Near-Infrared

Catalytic Applications of Organothulium Complexes

Homogeneous Catalysis Mediated by Thulium Metallocenes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Organolanthanide complexes, including thulium metallocenes, are of interest in this field due to the unique electronic and steric properties of lanthanide elements. These properties can influence the reactivity and selectivity of catalytic transformations. However, specific examples of homogeneous catalytic reactions mediated directly by Tris(cyclopentadienyl)thulium are not extensively documented in publicly available research. General discussions on organolanthanide catalysis suggest their potential in various transformations, but detailed mechanistic studies and substrate scope investigations specifically for this compound are limited.

Polymerization and Oligomerization Reactions Catalyzed by Thulium Complexes

The field of polymer and oligomer chemistry has seen significant contributions from organometallic catalysts. While there is a broad understanding that organolanthanide complexes can be active in Ziegler-Natta type polymerization of olefins, specific data on the use of this compound as a catalyst for these reactions is scarce. Research in this area has more prominently featured other transition metals and lanthanides.

A study on a related divalent thulium complex, [Tm(Cpttt)2] (where Cpttt is 1,2,4-tris(tert-butyl)cyclopentadienyl), has demonstrated its capability to mediate the reductive oligomerization of carbon monoxide. nih.gov This research, while not on this compound itself, points to the potential of organothulium complexes to catalyze the formation of carbon-carbon bonds and produce oligomeric structures from small molecule feedstocks. The specific conditions and outcomes of such reactions catalyzed by this compound, however, remain an area for further investigation.

Table 1: Alkene Oligomerization Catalyzed by Transition Metal Complexes

Catalyst SystemAlkeneProduct(s)Conversion (%)Reference
Zirconocene Complexes/MAOTerminal AlkenesDimers and OligomersVariable mdpi.com
ansa-Ph2Si(Cp)(9-Flu)ZrCl2/MAOAlkenesOligomers- mdpi.com

Catalytic Transformations Involving Carbon Monoxide and Carbon Dioxide

The activation and transformation of small molecules like carbon monoxide (CO) and carbon dioxide (CO2) are critical for developing sustainable chemical processes. Organometallic complexes can play a crucial role in catalyzing these transformations.

As mentioned, a divalent thulium complex with bulky cyclopentadienyl (B1206354) ligands has been shown to react with CO to produce ethynediolate and ketenecarboxylate complexes through reductive dimerization and trimerization. nih.gov Furthermore, the addition of CO2 to the ethynediolate complex leads to further functionalization. nih.gov

In a different approach, a novel thulium-organic framework has been investigated for its catalytic behavior in the chemical fixation of CO2. This material demonstrated highly selective catalytic activity for the cycloaddition of epoxides with CO2 under gentle conditions. While this is a heterogeneous catalyst and not this compound, it highlights the potential of thulium-containing compounds in CO2 transformations.

Direct evidence and detailed research findings on the catalytic transformations of CO and CO2 specifically mediated by this compound are not extensively reported.

Emerging Catalytic Roles in Sustainable Chemistry

Sustainable or "green" chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of earth-abundant metals as catalysts is a key aspect of this field. Lanthanides, including thulium, are considered more earth-abundant than many precious metal catalysts (like platinum, palladium, and rhodium), making them attractive candidates for developing more sustainable catalytic systems.

The potential for organolanthanide complexes in sustainable chemistry lies in their ability to catalyze reactions with high atom economy and selectivity, potentially under milder conditions than traditional methods. Their unique reactivity could also enable the use of renewable feedstocks. However, the application of this compound in specific green chemistry protocols is an area that requires further dedicated research and development to be fully realized. The general promise of organolanthanide catalysis in contributing to more sustainable chemical manufacturing is a strong motivator for future studies in this domain.

Comparative Analysis with Other Lanthanide Metallocene Chemistry

Structural and Electronic Analogies Across the Lanthanide Series

The structures of tris(cyclopentadienyl)lanthanide complexes, including that of thulium, are significantly influenced by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the series. This trend directly impacts bond lengths and coordination geometries. In general, the metal-carbon (Ln-C) and metal-ring centroid (Ln-centroid) distances in Ln(C₅H₅)₃ complexes decrease progressively from the earlier, larger lanthanides (e.g., La, Ce) to the later, smaller ones like thulium and lutetium. This contraction leads to increased steric crowding around the smaller metal centers, which can influence their reactivity and the stability of adducts.

Electronically, the bonding in lanthanide metallocenes is predominantly ionic, a consequence of the large size and electropositive nature of the lanthanide ions, and the limited radial extension of the 4f orbitals. nih.gov These 4f orbitals are effectively shielded by the outer 5s and 5p electrons, leading to minimal involvement in direct covalent bonding with the cyclopentadienyl (B1206354) ligands. Consequently, the electronic structure of the lanthanide ion in the metallocene complex closely resembles that of the free ion.

For Tris(cyclopentadienyl)thulium(III), the Tm³⁺ ion possesses a 4f¹² electron configuration. In contrast, divalent thulium metallocenes, which require bulkier cyclopentadienyl ligands for stability, feature a Tm²⁺ ion with a 4f¹³ configuration. rsc.orgberkeley.edu A study of linear divalent metallocenes, Ln(Cₚⁱᴾʳ⁵)₂ (where Cₚⁱᴾʳ⁵ is pentaisopropylcyclopentadienyl), confirmed a 4fⁿ⁺¹ electron configuration for the thulium analogue. researchgate.netmanchester.ac.uk This is in contrast to other lanthanides in the same series of complexes which exhibit a 4fⁿ5d¹ configuration. researchgate.netmanchester.ac.uk This difference in electron configuration between trivalent and divalent states, and between different lanthanides in the same oxidation state, is a key determinant of their magnetic and spectroscopic properties.

Table 1: Comparison of Ionic Radii and Electron Configurations for Selected Lanthanide(III) Ions
Lanthanide (Ln³⁺)Ionic Radius (pm, CN=6)4f Electron Configuration
La³⁺1034f⁰
Sm³⁺95.84f⁵
Eu³⁺94.74f⁶
Gd³⁺93.84f⁷
Tm³⁺884f¹²
Yb³⁺86.84f¹³
Lu³⁺86.14f¹⁴

Comparative Reactivity and Catalytic Activity of Lanthanide(II) and Lanthanide(III) Metallocenes

The reactivity of lanthanide metallocenes is largely dictated by the oxidation state of the metal center. Trivalent lanthanide metallocenes, such as this compound(III), generally exhibit Lewis acidic character and participate in ligand exchange and adduct formation reactions. Their catalytic applications often leverage this Lewis acidity, for instance, in polymerization reactions.

Divalent lanthanide metallocenes, on the other hand, are potent reducing agents. The reducing power of Ln(II) metallocenes increases across the series, with samarium(II) being a strong reductant, and thulium(II) and dysprosium(II) complexes being even stronger but also more challenging to handle. rsc.orgrsc.org The high reducing character of Tm(II) metallocenes stems from the favorable transition to the more stable +3 oxidation state. wikipedia.orgbritannica.com This strong reducing ability makes them useful in single-electron transfer (SET) reactions and for the activation of small molecules. rsc.org

While the catalytic activity of the more common Sm(II), Eu(II), and Yb(II) metallocenes in reactions like olefin polymerization has been extensively studied, specific data on the catalytic performance of this compound is less abundant. However, it is known that modifications to the cyclopentadienyl ligand, such as creating ansa-bridged structures, can enhance the catalytic activity and selectivity of lanthanide metallocenes by creating a more open coordination sphere around the metal center. rsc.org

Table 2: General Reactivity Trends of Lanthanide Metallocenes
Oxidation StatePrimary ReactivityCommon ApplicationsExample
Ln(III)Lewis AcidicCatalysis (e.g., polymerization), Adduct Formation[Tm(C₅H₅)₃]
Ln(II)Strong Reducing AgentSingle-Electron Transfer (SET) Reactions, Small Molecule Activation[(C₅H₂ᵗBu₃)₂Tm]

Distinguishing Features of Thulium in Organo-f-Element Chemistry

Thulium possesses several features that distinguish it within the landscape of organo-f-element chemistry. As one of the least abundant rare earth elements, its chemistry has been explored to a lesser extent than some of its neighbors. samaterials.comchemicool.com

A key distinguishing feature is the high reactivity of its divalent state. While Sm(II) and Yb(II) are the workhorses of divalent lanthanide chemistry, Tm(II) complexes are even more powerful reducing agents. rsc.orgrsc.org However, this high reactivity necessitates the use of very bulky ancillary ligands, such as 1,2,4-tri(tert-butyl)cyclopentadienyl, to provide kinetic stabilization and allow for the isolation of these species. rsc.org The parent this compound in the +2 oxidation state is not stable.

The electronic configuration of the Tm²⁺ ion (4f¹³) also has significant implications for the magnetic properties of its complexes, making them of interest in the field of single-molecule magnets. nih.gov The luminescence of Tm³⁺ ions, which exhibit a characteristic bright blue emission, is another property that can be exploited in the design of functional organometallic materials. chemicool.com

Theoretical Frameworks for Predicting Lanthanide Metallocene Behavior

Theoretical and computational methods play a crucial role in understanding and predicting the behavior of lanthanide metallocenes. Density Functional Theory (DFT) is a widely used tool for investigating the electronic structure, bonding, and reactivity of these complexes. ucl.ac.uk These calculations can provide insights into the nature of the metal-ligand interactions, which, as mentioned, are predominantly ionic but can have subtle covalent contributions, particularly for the actinides. nih.gov

For instance, theoretical studies can rationalize the preference for a 4fⁿ⁺¹ versus a 4fⁿ5d¹ electron configuration in divalent lanthanide complexes by calculating the relative energies of these states. researchgate.net Such calculations have been instrumental in explaining the electronic structure of the linear Ln(Cₚⁱᴾʳ⁵)₂ series, including the thulium analogue. researchgate.net

Furthermore, computational models can be employed to predict reaction pathways and transition states for catalytic cycles involving lanthanide metallocenes. Machine learning approaches are also emerging as a tool to predict properties such as the stability constants of lanthanide complexes based on the structural features of the ligands. mdpi.com These theoretical frameworks are invaluable for rationalizing experimental observations and for the predictive design of new lanthanide metallocene complexes with desired properties and reactivity.

Computational and Theoretical Investigations in Tris Cyclopentadienyl Thulium Research

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to elucidate the complex reaction pathways and energetics involving thulium cyclopentadienyl (B1206354) complexes. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction mechanisms.

For instance, DFT calculations have been instrumental in understanding the elementary steps of carbon monoxide (CO) homologation by thulium(II) complexes. Studies on derivatives, such as [Tm(Cpttt)₂] (where Cpttt is 1,2,4-tris(tert-butyl)cyclopentadienyl), have shown that DFT can support a stepwise chain growth mechanism for CO dimerization and trimerization. researchgate.net The B3LYP/LANL2DZ method is one of the approaches used for geometry optimization in the gas phase for related cationic species. researchgate.net These theoretical models are crucial for rationalizing observed product formation and for predicting the reactivity of these complexes with small molecules. researchgate.net

The general approach involves locating stationary points on the potential energy surface, which correspond to stable intermediates and transition states. The calculated activation energies (the energy difference between a transition state and the preceding reactant or intermediate) determine the kinetics of the reaction, while the relative energies of the intermediates and products determine the thermodynamics.

Application Area Computational Method Key Findings Reference
CO HomologationDFTElucidated elementary steps and supported a stepwise chain growth mechanism. researchgate.net
Gas Phase StructureDFT (B3LYP/LANL2DZ)Optimized the geometry of related cationic complexes. researchgate.net
General ReactivityDFTProvides insights into insertion or activation of small ligand species. researchgate.net

Ab Initio Methods in Electronic Structure Calculation of Thulium Complexes

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods are vital for accurately describing the electronic structure of f-block elements like thulium, which possess complex electron configurations and significant relativistic effects.

Recent ab initio studies on thulium-containing materials, such as the ternary thallium ditelluride TlTmTe₂, provide a model for the type of analysis applied to thulium complexes. physicsjournal.net In such studies, spin-polarized electronic structure calculations using methods like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) exchange-correlation functional are performed. physicsjournal.net These calculations reveal the electronic band structure and the total and partial density of states (DOS). For TlTmTe₂, the results indicate a half-metallic nature, with the states near the Fermi level being predominantly governed by the Tm-4f orbitals. physicsjournal.net This highlights the critical role of thulium's f-orbitals in determining the electronic and magnetic properties of its compounds. physicsjournal.net

For organometallic complexes like Cp₃Tm, more sophisticated multi-reference ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), may be necessary. This is particularly true when studying excited states or systems with significant static correlation, which is common in f-block chemistry. nih.gov These high-level calculations can accurately predict the nature of the ground state and the energies of excited electronic states.

System Method Calculated Properties Key Findings
TlTmTe₂PBE-GGA (DFT)Electronic band structure, Density of States (DOS)Revealed half-metallic nature; dominance of Tm-4f orbitals near the Fermi level. physicsjournal.net
Thorium-Ammonia Complexes (analogue)CASSCF/CASPT2Ground and excited electronic statesNecessary for systems with multiple unpaired electrons and nearly degenerate orbitals. nih.gov

Modeling of Spectroscopic Parameters (e.g., NMR, EPR, UV-Vis)

Computational modeling is a key partner to experimental spectroscopy, aiding in the interpretation of complex spectra. Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand electronic properties.

UV-Vis Spectroscopy : The electronic transitions observed in UV-Vis spectra can be modeled using time-dependent DFT (TD-DFT) or high-level ab initio methods. For analogous f-block complexes, such as tris(cyclopentadienyl)thorium(III) compounds, DFT analysis has been used to interpret their UV-visible spectra, which are consistent with the formation of the Th(III) species. researchgate.net

EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. Computational methods can predict the g-tensor and hyperfine coupling constants. For related thorium(III) complexes, which, like many lanthanide(III) ions, contain unpaired electrons, EPR spectroscopy reveals signals consistent with a metal-based radical. researchgate.net DFT calculations on these systems help to characterize the singly occupied molecular orbital (SOMO), for instance, identifying it as having significant 6d character. researchgate.net

NMR Spectroscopy : While modeling NMR spectra for paramagnetic compounds like many thulium complexes is challenging, specialized theoretical approaches can predict chemical shifts and relaxation rates, providing insight into the magnetic environment of the nuclei.

Spectroscopic Technique Computational Approach Predicted Parameters Application Example (Analogous f-block complexes)
UV-Vis TD-DFTExcitation energies, oscillator strengthsAnalysis of spectra to confirm the formation of specific oxidation states. researchgate.net
EPR DFTg-tensor, hyperfine coupling constantsCharacterization of the singly occupied molecular orbital (SOMO) and electronic ground state. researchgate.net
NMR Specialized QM methodsChemical shifts, relaxation ratesElucidation of molecular structure and magnetic properties in solution.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study chemical processes in large, complex systems. frontiersin.org This approach partitions the system into two regions: a core region of chemical interest, which is treated with a high-level QM method (like DFT or ab initio), and the surrounding environment, which is described by a simpler, classical MM force field. frontiersin.orglsbu.ac.uk This multiscale modeling was pioneered by Martin Karplus, Michael Levitt, and Arieh Warshel, for which they received the Nobel Prize in Chemistry in 2013. frontiersin.org

For Tris(cyclopentadienyl)thulium, a QM/MM approach would be ideal for studying its reactivity or spectroscopic properties in a solvent, its interaction with a large substrate, or its behavior when grafted onto a surface. The Cp₃Tm molecule itself would constitute the QM region, allowing for an accurate description of bond-making, bond-breaking, and electronic changes. The surrounding solvent molecules or solid support would form the MM region, accounting for steric and electrostatic environmental effects on the QM core. lsbu.ac.uk

While QM/MM is a powerful and relevant methodology for studying complex chemical phenomena in condensed phases, specific applications of this approach to this compound are not yet widely reported, representing a promising avenue for future computational research. cecam.orgarxiv.org

Component Description Methodology Purpose
QM Region The chemically active center (e.g., the this compound molecule).Quantum Mechanics (DFT, Ab Initio).To accurately model electronic structure changes, bond formation/breaking, and reactivity. frontiersin.org
MM Region The surrounding environment (e.g., solvent, substrate, protein).Molecular Mechanics (Classical Force Fields).To include the steric and electrostatic effects of the environment in a computationally efficient manner. lsbu.ac.uk
QM/MM Interface The boundary between the QM and MM regions.Various coupling schemes (e.g., mechanical, electrostatic embedding).To ensure proper interaction and energy transfer between the two regions.

Future Directions and Prospective Research in Tris Cyclopentadienyl Thulium Chemistry

Exploration of New Ligand Architectures for Enhanced Reactivity

The cyclopentadienyl (B1206354) (Cp) ligand has been a cornerstone in the organometallic chemistry of rare-earth metals, providing stability and solubility while allowing for high reactivity. researchgate.net However, the future of Tris(cyclopentadienyl)thulium chemistry lies in the strategic modification of the Cp ligand and the introduction of entirely new ligand architectures to fine-tune the electronic and steric properties of the thulium center.

The use of sterically demanding cyclopentadienyl ligands, such as the 1,2,4-tris(tert-butyl)cyclopentadienyl (Cp''') ligand, has already demonstrated the potential to stabilize unusual oxidation states and influence the magnetic properties of lanthanide complexes. researchgate.netresearchgate.net Future work will likely focus on synthesizing this compound analogues with even more elaborate ligand frameworks. These could include:

Ansa-metallocenes: Introducing bridges between cyclopentadienyl rings can alter the geometry and reactivity of the metal center, potentially leading to enhanced catalytic activity.

Ligands with Pendant Donor Arms: Incorporating donor groups (e.g., ethers, amines) into the cyclopentadienyl framework can provide intramolecular coordination, stabilizing reactive intermediates and influencing reaction pathways.

Chiral Ligands: The development of chiral cyclopentadienyl ligands for thulium complexes could open doors to asymmetric catalysis, a highly sought-after goal in synthetic chemistry.

The exploration of non-cyclopentadienyl ligands, such as phospholyl and boratabenzene ligands, also presents a promising avenue for discovering new reactivity patterns for thulium.

Table 1: Examples of Substituted Cyclopentadienyl Ligands and Their Potential Effects on Thulium Complexes

Ligand TypeExamplePotential Effect on Tm(Cp)₃ Complex
Sterically Encumbered1,2,4-tris(tert-butyl)cyclopentadienylStabilization of unusual oxidation states; enhanced magnetic properties. researchgate.net
ansa-BridgedEthylene-bis(indenyl)Constrained geometry; altered catalytic selectivity.
Pendant Donor(Dimethylamino)ethyl-cyclopentadienylIntramolecular stabilization; modified reactivity.
ChiralNeomenthyl-cyclopentadienylEnantioselective catalysis.

Development of Novel Catalytic Cycles and Applications

While organolanthanide complexes are known for their catalytic activity in polymerization, the full potential of this compound in catalysis remains largely untapped. Future research will likely focus on designing novel catalytic cycles that leverage the unique Lewis acidity and redox properties of the thulium center.

One promising area is the activation of small molecules. For instance, divalent thulium complexes supported by bulky cyclopentadienyl ligands have been shown to mediate the reductive dimerization and trimerization of carbon monoxide. researchgate.net This suggests that thulium(III) precursors like this compound could be used to develop catalytic cycles for CO functionalization. Another area of interest is the catalytic fixation of carbon dioxide. Thulium-based metal-organic frameworks have already demonstrated activity in the cycloaddition of CO₂ to epoxides, highlighting the potential for thulium complexes to participate in environmentally significant chemical transformations. rsc.org

Future research could lead to the development of this compound-based catalysts for a range of reactions, including:

Hydroamination and hydrosilylation of unsaturated substrates.

Ring-opening polymerization of cyclic esters for biodegradable plastics.

Dehydrogenative coupling reactions.

Integration of Organothulium Chemistry with Materials Science and Molecular Magnetism

The unique electronic and magnetic properties of the thulium ion make its organometallic complexes attractive targets for materials science applications. americanelements.com Thulium is known to be a component in high-temperature superconductors and ceramic magnetic materials used in microwave equipment. wikipedia.org The integration of this compound and its derivatives into advanced materials is a key direction for future research.

In the realm of molecular magnetism , the design of single-molecule magnets (SMMs) based on lanthanide ions is a vibrant field of study. The magnetic properties of these molecules are highly dependent on the ligand field environment of the metal ion. uni-bielefeld.de By systematically modifying the cyclopentadienyl ligands in this compound, it may be possible to control the magnetic anisotropy and relaxation dynamics of the molecule, leading to the development of new SMMs with high blocking temperatures. researchgate.netmdpi.com

Furthermore, the luminescent properties of Tm³⁺ ions, which exhibit a bright blue emission, could be harnessed in the design of novel emissive materials. wikipedia.org Incorporating this compound into polymer matrices or as precursors for thin-film deposition could lead to new optical devices and sensors. americanelements.com

Table 2: Potential Materials Science Applications for this compound Derivatives

Application AreaResearch GoalRationale
Molecular MagnetismDevelop new Single-Molecule Magnets (SMMs)Fine-tune magnetic anisotropy through ligand design. uni-bielefeld.de
Luminescent MaterialsCreate novel blue-emitting materialsHarness the intrinsic bright blue luminescence of the Tm³⁺ ion. wikipedia.org
CatalysisHeterogenize catalysts for industrial processesImmobilize thulium complexes on solid supports.
Thin FilmsPrecursors for Chemical Vapor Deposition (CVD)Create thulium-containing films for electronic or optical applications. americanelements.com

Advanced Computational Strategies for Predictive Design

As the complexity of organothulium chemistry grows, advanced computational methods will become increasingly indispensable for guiding synthetic efforts and understanding reaction mechanisms. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the electronic structure, bonding, and reactivity of this compound and its derivatives.

Future computational research will likely focus on:

Predictive Ligand Design: Using computational screening to identify new ligand architectures that are likely to impart desired electronic or steric properties to the thulium center.

Mechanism Elucidation: Modeling reaction pathways to understand the intricate steps of catalytic cycles and small molecule activation processes. researchgate.net

Spectroscopic and Magnetic Property Prediction: Calculating spectroscopic signatures (NMR, UV-Vis) and magnetic properties to aid in the characterization of new compounds and to predict their potential as molecular magnets.

The synergy between computational and experimental approaches will be crucial for accelerating the discovery of new organothulium complexes with tailored properties and functions. By leveraging predictive modeling, researchers can more efficiently navigate the vast chemical space of possible ligand modifications and reaction conditions, paving the way for the next generation of organothulium chemistry.

Q & A

Q. Table 1: Example Reaction Conditions

ReactantsSolventTemperature (°C)AtmosphereYield (%)
TmCl₃ + 3KCpTHF25–50Argon~65–75

Basic: What characterization techniques are critical for verifying the structure of this compound(III)?

Methodological Answer:
Structural validation requires a combination of:

  • X-ray crystallography : Determines bond lengths (Tm–C distances ~2.5–2.7 Å) and coordination geometry (typically trigonal planar) .
  • Elemental analysis : Confirms C and H content (theoretical: C 49.5%, H 4.15%) .
  • Spectroscopy :
    • NMR (in deuterated solvents) : Limited utility due to paramagnetism but can assess ligand purity.
    • IR spectroscopy : Identifies Cp ligand vibrations (e.g., C–H stretches at ~3100 cm⁻¹) .

Advanced: How do ligand substitutions in cyclopentadienyl derivatives affect the electronic structure of this compound(III)?

Methodological Answer:
Substituting cyclopentadienyl (Cp) ligands with functionalized analogs (e.g., n-butyl-Cp) alters metal-ligand bonding and redox behavior:

  • Electron-donating groups (e.g., –CH₂CH₂–) increase electron density at Tm, stabilizing lower oxidation states (e.g., Tm²⁺) .
  • Back-donation effects : Bulky ligands reduce Tm–Cp π-interactions, as shown by DFT calculations and magnetic susceptibility measurements .
  • Experimental validation involves cyclic voltammetry to measure redox potentials and EPR spectroscopy for paramagnetic intermediates.

Advanced: What are the challenges in using this compound(III) as a precursor for thin-film deposition (e.g., MOCVD/ALD)?

Methodological Answer:
Key challenges include:

  • Thermal stability : Decomposition above 200°C limits vaporization efficiency. Solutions include using adducts (e.g., THF-coordinated variants) to lower sublimation temperatures .
  • Reactivity with substrates : Surface reactions may form undesired byproducts (e.g., TmO₂). Mitigation involves optimizing carrier gas composition (e.g., H₂/N₂ mixtures) .
  • Contamination control : Trace oxygen or moisture degrades film purity. Strict glovebox protocols and in-situ monitoring (mass spectrometry) are essential .

Advanced: How does this compound(III) compare to other lanthanide Cp complexes in catalytic applications?

Methodological Answer:
Comparative studies (e.g., Tm vs. Y or Er analogs) reveal:

  • Lewis acidity : Tm³⁺ has a smaller ionic radius (0.88 Å) than Y³⁺ (0.90 Å), enhancing electrophilicity in polymerization catalysis .
  • Catalytic efficiency : In ethylene polymerization, TmCp₃ shows lower activity than YCp₃ due to stronger Tm–C bonding, as quantified by turnover frequency (TOF) .
  • Methodological approach: Pair kinetic studies (stopped-flow techniques) with XANES to track metal-center changes during reactions.

Basic: What precautions are necessary for handling this compound(III) in experimental settings?

Methodological Answer:

  • Storage : Seal in flame-dried glassware under inert gas; avoid contact with moisture (reacts violently to release H₂) .
  • Personal protection : Use gloveboxes, neoprene gloves, and safety goggles.
  • Waste disposal : Quench with ethanol under argon, then neutralize with dilute HCl before disposal .

Advanced: What mechanistic insights can be gained from studying the redox behavior of this compound(III)?

Methodological Answer:

  • Electrochemical studies : Cyclic voltammetry in THF reveals quasi-reversible Tm³⁺/Tm²⁺ redox couples (E₁/₂ ≈ −2.3 V vs. Fc/Fc⁺), indicating stabilization of Tm²⁺ with strong-field ligands .
  • Spectroelectrochemistry : UV-vis-NIR monitoring during reduction identifies ligand-to-metal charge transfer (LMCT) bands, guiding design of luminescent materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.